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This in-depth technical guide delves into the core foundational studies that have elucidated the

structure of HIV-1 integrase (IN), a critical enzyme for viral replication and a key target for

antiretroviral therapy. This document provides a comprehensive overview of the enzyme's

domains, its multimeric nature, and its interaction with viral DNA, alongside detailed

experimental protocols and quantitative data from seminal research in the field.

Introduction to HIV-1 Integrase
Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a 32 kDa enzyme encoded by the

pol gene. It is responsible for the insertion of the reverse-transcribed viral DNA into the host

cell's genome, a crucial step for the establishment of a productive and persistent infection. This

process, known as integration, involves two distinct catalytic reactions:

3'-Processing: The endonucleolytic removal of a dinucleotide from each 3' end of the viral

DNA, exposing a reactive hydroxyl group on a conserved cytosine-adenosine (CA)

dinucleotide.
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Strand Transfer: The concerted nucleophilic attack of these processed 3'-hydroxyl groups on

the phosphodiester backbone of the host chromosome, resulting in the covalent linkage of

the viral DNA to the host genome.

Due to its essential role in the viral life cycle and the absence of a direct human homolog, HIV-

1 integrase is a prime target for the development of antiretroviral drugs, most notably the class

of drugs known as integrase strand transfer inhibitors (INSTIs).

Domain Architecture of HIV-1 Integrase
Early structural studies were hampered by the poor solubility of the full-length integrase protein.

This challenge was overcome by studying the individual domains separately, which revealed a

modular structure consisting of three distinct domains: the N-terminal domain (NTD), the

catalytic core domain (CCD), and the C-terminal domain (CTD).

N-Terminal Domain (NTD)
The N-terminal domain (residues 1-50) is characterized by a highly conserved HHCC zinc-

finger motif (His12, His16, Cys40, and Cys43) that coordinates a single zinc ion. NMR studies

have shown that the NTD forms a stable dimer in solution. Each monomer consists of four

helices, and the dimer interface is primarily hydrophobic. The NTD is crucial for the proper

multimerization of integrase and contributes to its catalytic activity, although it does not directly

participate in the catalytic reactions.

Catalytic Core Domain (CCD)
The catalytic core domain (residues 51-212) houses the enzyme's active site and is

responsible for the catalytic activities of 3'-processing and strand transfer. The CCD adopts an

RNase H-like fold and contains the conserved D,D(35)E motif, a catalytic triad of acidic

residues: Asp64, Asp116, and Glu152. These residues coordinate two divalent metal cations

(typically Mg²⁺ or Mn²⁺), which are essential for catalysis. X-ray crystallography has revealed

that the CCD also forms a dimer, and this dimerization is critical for its enzymatic function. The

introduction of solubility-enhancing mutations, such as F185K or F185H, was a key

breakthrough that enabled the high-resolution structural determination of the CCD.

C-Terminal Domain (CTD)
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The C-terminal domain (residues 213-288) is the least conserved of the three domains and is

characterized by an SH3-like fold. It functions as a non-specific DNA-binding domain and is

thought to be important for binding to both viral and host DNA. NMR and X-ray crystallography

studies have shown that the isolated CTD can form a dimer.

Quaternary Structure: From Dimers to the Intasome
While studies on individual domains provided invaluable insights, understanding the complete

mechanism of integration required elucidating the structure of the full-length protein and its

complex with viral DNA.

Multi-Domain Structures
A significant advancement in the field was the crystallization of a two-domain construct of HIV-1

integrase, comprising the catalytic core and C-terminal domains (residues 52-288). This

structure, solved at 2.8 Å resolution, revealed a Y-shaped dimer where the CCDs form the

primary dimerization interface, and the CTDs are positioned at the ends of extended alpha-

helices. Another key structure was that of a two-domain fragment containing the N-terminal and

catalytic core domains.

The Intasome: The Functional Integration Complex
The functional form of integrase is a higher-order nucleoprotein complex known as the

"intasome," which consists of a tetramer of integrase assembled on the two ends of the viral

DNA. The insolubility and flexibility of HIV-1 integrase long hindered high-resolution structural

determination of its intasome. Breakthroughs in cryo-electron microscopy (cryo-EM) have

recently provided near-atomic resolution structures of the HIV-1 intasome, revealing the

intricate network of protein-protein and protein-DNA interactions that orchestrate the integration

process. These structures show how the integrase tetramer engages the viral DNA ends and

brings them together in the active sites for the coordinated strand transfer reaction.

Quantitative Data from Foundational Studies
The following tables summarize key quantitative data from seminal structural and biochemical

studies of HIV-1 integrase.
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Structure PDB ID Resolution (Å) Method Key Features

N-Terminal

Domain (Dimer)
1K6Y - NMR

Zinc-finger motif,

dimeric structure.

Catalytic Core

Domain
1EXQ 1.60

X-ray

Crystallography

High-resolution

view of the

D,D(35)E

catalytic triad.

Catalytic Core

Domain (F185H

mutant)

1BI4 2.50
X-ray

Crystallography

Structure of a

solubility-

enhanced

mutant.

CCD + CTD

(Two-Domain

Fragment)

1EX4 2.80
X-ray

Crystallography

Y-shaped dimer,

revealing the

relative

positioning of the

CCD and CTD.

C-Terminal

Domain (Trimer)
6T6J 2.00

X-ray

Crystallography

Trimeric

assembly of the

C-terminal

domain.
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Parameter Value Conditions Reference

kcat (3'-processing) Varies significantly

Dependent on

substrate, metal

cofactor, and assay

conditions.

General knowledge

Km (3'-processing) Varies significantly

Dependent on

substrate, metal

cofactor, and assay

conditions.

General knowledge

kcat/Km (Strand

Transfer, Wild-Type)

0.6 - 50% of wild-type

for resistant variants

Comparison of wild-

type and drug-

resistant integrase

variants.

IC50 (Strand Transfer

Inhibition by INSTIs)
~20 nM

For inhibition of

concerted integration

by strand transfer

inhibitors.

Specific Activity

(Purified IN)
2.65 pmol/h/µg IN

High-throughput

purification of His-

tagged integrase.

Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational

studies of HIV-1 integrase structure and function.

Expression and Purification of His-tagged HIV-1
Integrase (Denaturing and Refolding)
This protocol is adapted from methods used for expressing and purifying HIV-1 integrase with

solubility-enhancing mutations (e.g., F185H/C280S) as a hexa-histidine tagged protein in E.

coli.

1. Expression:
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Transform E. coli BL21(DE3) cells with a pET vector containing the His-tagged HIV-1

integrase gene.

Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.

Inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600

reaches 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue

to grow for 3-4 hours at 30°C.

Harvest the cells by centrifugation.

2. Lysis and Inclusion Body Preparation (Denaturing):

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1

mg/mL lysozyme, and protease inhibitors.

Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.

Sonicate the lysate on ice to shear the DNA and reduce viscosity.

Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet the

inclusion bodies.

Wash the inclusion body pellet with a buffer containing Triton X-100 to remove membrane

contaminants, followed by a wash with a buffer lacking detergent.

3. Solubilization and Purification:

Binding Buffer (Denaturing): 50 mM Tris-HCl (pH 8.0), 0.5 M NaCl, 6 M Guanidine-HCl (or 8

M Urea), 5 mM imidazole.

Solubilize the washed inclusion bodies in the denaturing binding buffer by gentle stirring for 1

hour at room temperature.

Clarify the solubilized protein by centrifugation.
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Load the supernatant onto a Ni-NTA agarose column pre-equilibrated with the denaturing

binding buffer.

Wash Buffer (Denaturing): 50 mM Tris-HCl (pH 8.0), 0.5 M NaCl, 6 M Guanidine-HCl, 20-40

mM imidazole.

Wash the column extensively with the denaturing wash buffer to remove non-specifically

bound proteins.

4. On-column Refolding and Elution:

Refolding Gradient: Create a linear gradient from the denaturing wash buffer to a refolding

buffer (50 mM Tris-HCl pH 8.0, 0.5 M NaCl, 40 mM imidazole) to gradually remove the

denaturant.

Wash the column with the refolding buffer until the denaturant is completely removed.

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 0.5 M NaCl, 250-500 mM imidazole.

Elute the refolded protein with the elution buffer.

Dialyze the eluted protein against a storage buffer (e.g., 20 mM HEPES pH 7.5, 1 M NaCl, 1

mM DTT, 10% glycerol).

In Vitro 3'-Processing Assay
This assay measures the ability of integrase to cleave the dinucleotide from the 3' end of a viral

DNA substrate.

1. Substrate Preparation:

Oligonucleotides mimicking the HIV-1 LTR U5 end are typically used. The strand to be

cleaved is 5'-end labeled with ³²P.

ODN 70 (cleavable strand): 5'-GTGTGGAAAATCTCTAGCAGT-3'

ODN 72 (complementary strand): 5'-ACTGCTAGAGATTTTCCACAC-3'
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Anneal the labeled and unlabeled oligonucleotides to form a double-stranded substrate.

2. Reaction Conditions:

Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 7.5 mM MnCl₂ or MgCl₂, 0.05% NP-

40.

Incubate purified HIV-1 integrase (e.g., 1-5 pmol) with the radiolabeled DNA substrate (e.g.,

1 pmol) in the reaction buffer.

Incubate the reaction at 37°C for 1 hour.

3. Product Analysis:

Stop the reaction by adding an equal volume of loading buffer (95% formamide, 20 mM

EDTA, 0.05% bromophenol blue).

Denature the products by heating at 90-95°C for 5 minutes.

Separate the products on a denaturing polyacrylamide gel (e.g., 15-20%) containing 7 M

urea.

Visualize the cleaved and uncleaved products by autoradiography. The cleaved product will

be two nucleotides shorter than the original labeled substrate.

In Vitro Strand Transfer Assay
This assay measures the ability of integrase to join the processed viral DNA ends to a target

DNA molecule.

1. Substrate Preparation:

A pre-processed viral DNA substrate is used, where the 3' dinucleotide has already been

removed. The processed strand is 5'-end labeled with ³²P.

ODN 71 (processed strand): 5'-GTGTGGAAAATCTCTAGCA-3'

ODN 72 (complementary strand): 5'-ACTGCTAGAGATTTTCCACAC-3'
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A supercoiled plasmid DNA (e.g., pBSK+) is typically used as the target DNA.

2. Reaction Conditions:

Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 7.5 mM MgCl₂, 10% DMSO, 8%

PEG.

Pre-incubate purified HIV-1 integrase (e.g., 250 nM) with the labeled donor DNA and the

target plasmid DNA on ice for 20 minutes.

Initiate the reaction by adding the reaction buffer and incubate at 37°C for 90 minutes.

3. Product Analysis:

Stop the reaction by adding SDS and proteinase K to deproteinize the DNA.

Separate the reaction products by agarose gel electrophoresis.

Visualize the products by autoradiography. Strand transfer products will appear as higher

molecular weight bands corresponding to the integration of the labeled oligonucleotide into

the plasmid DNA (linear and relaxed circular forms).

Crystallization of the Catalytic Core Domain (PDB:
1EXQ)
This provides an example of the conditions used to crystallize a soluble mutant of the HIV-1

integrase catalytic core domain.

Protein: HIV-1 Integrase catalytic core domain (residues 52-210) with a solubility-enhancing

mutation.

Method: Hanging drop vapor diffusion.

Crystallization Condition: 150 mM Na citrate, 5 mM DTT, pH 5.6.

Temperature: Room temperature.

Cryo-Electron Microscopy (Cryo-EM) of the Intasome
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This outlines a general workflow for the structural determination of the HIV-1 intasome by cryo-

EM.

1. Sample Preparation (Intasome Assembly):

Assemble the intasome complex by incubating purified, soluble HIV-1 integrase (often a

fusion protein to enhance solubility) with a viral DNA substrate mimicking the LTR ends in a

suitable assembly buffer.

Assembly Buffer Example: 20 mM HEPES (pH 7.5), 25% glycerol, 5 mM 2-mercaptoethanol,

5.0 mM MgCl₂, 4.0 µM ZnCl₂, 50 mM 3-(Benzyldimethyl-ammonio) propanesulfonate, and

100 mM NaCl.

Purify the assembled intasomes using size-exclusion chromatography.

2. Grid Preparation:

Apply a small volume of the purified intasome solution to a glow-discharged cryo-EM grid

(e.g., holey carbon or gold grids).

Blot the grid to create a thin film of the solution.

Plunge-freeze the grid in liquid ethane to vitrify the sample.

3. Data Collection:

Image the vitrified sample in a transmission electron microscope (TEM) equipped with a

direct electron detector under cryogenic conditions.

Collect a large dataset of movie frames at various tilt angles to overcome preferred

orientation issues.

4. Data Processing (Single Particle Analysis):

Software: RELION, cryoSPARC, or similar packages.

Workflow:
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Motion Correction: Correct for beam-induced motion in the movie frames.

CTF Estimation: Determine and correct for the contrast transfer function of the

microscope.

Particle Picking: Automatically or manually select individual intasome particles from the

micrographs.

2D Classification: Classify the particles into different 2D class averages to remove junk

particles and identify different views.

Ab-initio 3D Reconstruction: Generate an initial 3D model from the 2D class averages.

3D Classification and Refinement: Iteratively classify the particles into different 3D classes

and refine the 3D reconstructions to high resolution.

Model Building and Refinement: Build an atomic model into the final high-resolution cryo-

EM density map.

Visualizations of Key Processes and Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and

experimental workflows related to HIV-1 integrase.
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Caption: Overview of the HIV-1 integration pathway.
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Caption: Workflow for HIV-1 integrase purification.
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Caption: Single particle cryo-EM data processing workflow.

To cite this document: BenchChem. [Foundational Studies on HIV-1 Integrase Structure: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15565895/docs#foundational-studies-on-hiv-1-
integrase-structure-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.benchchem.com/product/b15565895/docs?utm_src=pdf-body-img#foundational-studies-on-hiv-1-integrase-structure-a-technical-guide
https://www.benchchem.com/product/b15565895/docs#foundational-studies-on-hiv-1-integrase-structure-a-technical-guide
https://www.benchchem.com/product/b15565895/docs#foundational-studies-on-hiv-1-integrase-structure-a-technical-guide
https://www.benchchem.com/product/b15565895/docs#foundational-studies-on-hiv-1-integrase-structure-a-technical-guide
https://www.benchchem.com/product/b15565895/docs#foundational-studies-on-hiv-1-integrase-structure-a-technical-guide
https://www.benchchem.com/product/b15565895?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565895?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565895?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

